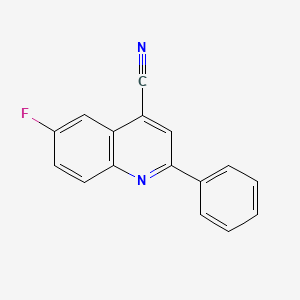![molecular formula C11H12F3NO2 B11862374 (3S)-3-amino-4-[2-(trifluoromethyl)phenyl]butanoic Acid](/img/structure/B11862374.png)
(3S)-3-amino-4-[2-(trifluoromethyl)phenyl]butanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-amino-4-(2-(trifluoromethyl)phenyl)butanoic acid is a chiral amino acid derivative that features a trifluoromethyl group attached to the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-amino-4-(2-(trifluoromethyl)phenyl)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-3-amino-4-phenylbutanoic acid and trifluoromethylating agents.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods: Industrial production of (S)-3-amino-4-(2-(trifluoromethyl)phenyl)butanoic acid may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques can further enhance the efficiency of production.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-3-amino-4-(2-(trifluoromethyl)phenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino acid derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-3-amino-4-(2-(trifluoromethyl)phenyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of (S)-3-amino-4-(2-(trifluoromethyl)phenyl)butanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, inflammation, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
(S)-3-amino-4-phenylbutanoic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
4-(trifluoromethyl)phenylalanine: Another amino acid derivative with a trifluoromethyl group, but with a different structural arrangement.
Uniqueness: (S)-3-amino-4-(2-(trifluoromethyl)phenyl)butanoic acid is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C11H12F3NO2 |
|---|---|
Molekulargewicht |
247.21 g/mol |
IUPAC-Name |
(3S)-3-amino-4-[2-(trifluoromethyl)phenyl]butanoic acid |
InChI |
InChI=1S/C11H12F3NO2/c12-11(13,14)9-4-2-1-3-7(9)5-8(15)6-10(16)17/h1-4,8H,5-6,15H2,(H,16,17)/t8-/m0/s1 |
InChI-Schlüssel |
VPYQIUMVXMMGSD-QMMMGPOBSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)C[C@@H](CC(=O)O)N)C(F)(F)F |
Kanonische SMILES |
C1=CC=C(C(=C1)CC(CC(=O)O)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


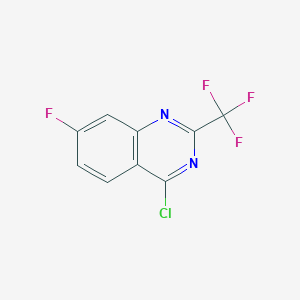
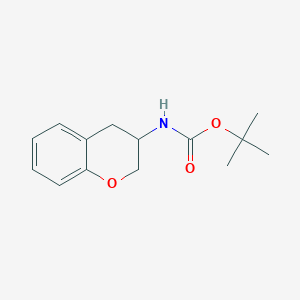

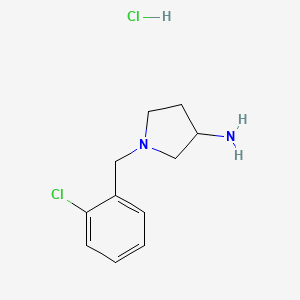
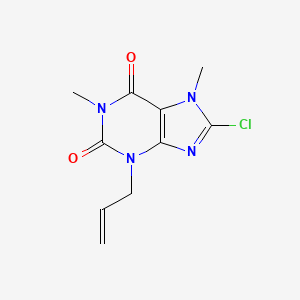

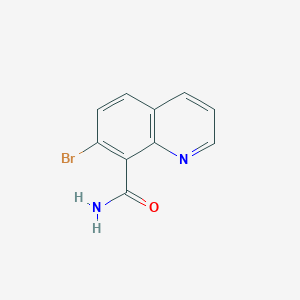
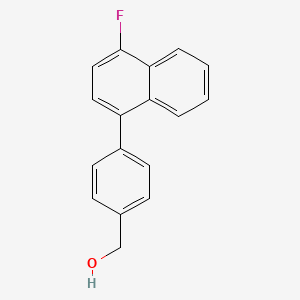
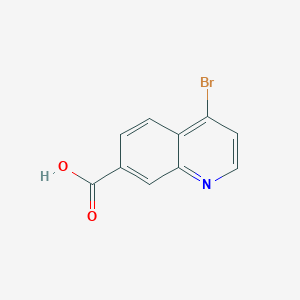
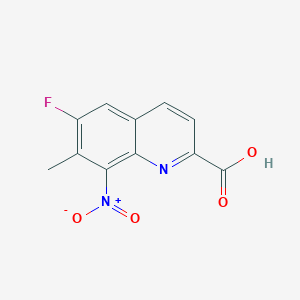

![N-(7-(Methoxymethyl)-3-methyl-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)acetamide](/img/structure/B11862360.png)

